3-Butenoic acid, 2-amino-3-methyl-, (S)-
Overview
Description
3-Butenoic acid, 2-amino-3-methyl-, (S)- is an amino acid derivative with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, (S)- involves several steps. One common method includes the use of β-methylhydrogen itaconate, chloroform, thionyl chloride, and N, N-dimethylformamide in a three-necked flask . Another approach involves the synthesis of derivatives such as 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), which is used to develop high molecular weight polyacrylonitrile copolymers.
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-amino-3-methyl-, (S)- often involves large-scale chemical synthesis techniques. These methods typically utilize advanced polymerization processes to produce high-performance materials, such as carbon fibers.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-amino-3-methyl-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, chloroform, and N, N-dimethylformamide . The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include high molecular weight polyacrylonitrile copolymers and derivatives with potent tumor growth inhibitory activity.
Scientific Research Applications
3-Butenoic acid, 2-amino-3-methyl-, (S)- has a wide range of scientific research applications:
Antitumor Activity: Derivatives of this compound exhibit potent tumor growth inhibitory activity, making them valuable in cancer research.
Polymer Material Development: It is used in developing high molecular weight polyacrylonitrile copolymers, which are crucial for carbon fiber production.
Chemical Synthesis and Analysis: It serves as a substrate for gamma-aminobutyric acid aminotransferase, highlighting its importance in enzymatic and chemical studies.
Antimicrobial Activity: Certain derivatives have shown significant activity against bacterial species such as Staphylococcus aureus and Mycobacterium luteum.
Biosynthesis Studies: It has been isolated from microorganisms like Pseudomonas aeruginosa, contributing to the understanding of antimetabolites produced by bacteria.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2-amino-3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as methionine antagonists, inhibiting tumor growth by interfering with methionine metabolism. Additionally, it serves as a substrate for gamma-aminobutyric acid aminotransferase, playing a role in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
2-Butenoic acid, 3-methyl-:
2-Butenoic acid, 3-amino-, ethyl ester:
Uniqueness
3-Butenoic acid, 2-amino-3-methyl-, (S)- is unique due to its specific applications in antitumor activity, polymer material development, and its role as a substrate in enzymatic reactions. Its derivatives exhibit significant biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(2S)-2-amino-3-methylbut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBBWGXTPGZRW-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462558 | |
Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61376-23-6 | |
Record name | 3-Butenoic acid, 2-amino-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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